1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline
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Overview
Description
1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a proline backbone with a sulfonyl group and an acetylaminoethylphenyl substituent, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetylaminoethylphenyl Intermediate: This step involves the acetylation of 4-aminophenylethylamine to form 4-(2-acetylaminoethyl)aniline.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, resulting in 4-[2-(acetylamino)ethyl]phenylsulfonyl chloride.
Coupling with Proline: Finally, the sulfonyl chloride is coupled with proline under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetylamino group may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-({4-[2-(Aminoethyl]phenyl}sulfonyl)proline: Lacks the acetyl group, which may result in different biological activity.
1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)alanine: Similar structure but with an alanine backbone instead of proline.
Uniqueness
1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its proline backbone provides rigidity, while the sulfonyl and acetylamino groups offer versatile points of interaction with various molecular targets.
Properties
IUPAC Name |
1-[4-(2-acetamidoethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(18)16-9-8-12-4-6-13(7-5-12)23(21,22)17-10-2-3-14(17)15(19)20/h4-7,14H,2-3,8-10H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEXNZLQPDWWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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